2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and thiophene rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with a pyridine derivative, followed by further functionalization to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 2-Amino-5-(5-carboxythiophen-2-yl)pyridine-4-carboxylic acid.
Reduction: 2-Amino-5-(5-hydroxymethylthiophen-2-yl)pyridine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar in structure but contains a fluorine atom instead of the formyl group.
5-Formyl-2-thienylboronic acid: Contains a boronic acid group instead of the pyridine ring.
Uniqueness
2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, along with the formyl-substituted thiophene ring. This combination of functional groups and heterocyclic rings provides a versatile scaffold for further chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-10-3-7(11(15)16)8(4-13-10)9-2-1-6(5-14)17-9/h1-5H,(H2,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTOFHVEIBVVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CN=C(C=C2C(=O)O)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687282 |
Source
|
Record name | 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-98-1 |
Source
|
Record name | 2-Amino-5-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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